3-(4-Nitrophenyl)-2-oxopropanoic acid
Description
Contextualization within Alpha-Keto Acid Chemistry
Alpha-keto acids, also known as 2-oxoacids, are a class of organic compounds characterized by a carboxylic acid group positioned adjacent to a ketone functional group. chemicalbook.com This structural arrangement imparts unique chemical reactivity, making them valuable intermediates in a multitude of synthetic pathways. In biological systems, alpha-keto acids are pivotal metabolites, playing crucial roles in fundamental processes such as the Krebs cycle and glycolysis. chemicalbook.com
The chemistry of alpha-keto acids is rich and varied. They can participate in numerous reactions, including decarboxylation, amination to form amino acids, and various condensation reactions. Their utility in organic synthesis is well-established, where they serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a keto and a carboxylic acid group allows for selective chemical modifications, providing synthetic chemists with a powerful tool for molecular design.
Significance of the Nitrophenyl Moiety in Organic and Biological Chemistry Research
The nitrophenyl group, and specifically the 4-nitrophenyl (or p-nitrophenyl) moiety, is a common and influential functional group in both organic and biological chemistry. chemicalbridge.co.uk The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the phenyl ring and, consequently, the reactivity of the entire molecule. mdpi.commdpi.com This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution and can also impact the acidity of other functional groups within the molecule. chemicalbridge.co.uk
In the realm of biological research, the nitrophenyl moiety is frequently incorporated into molecules to probe biological processes or to confer specific biological activities. chemicalbridge.co.ukmdpi.com For instance, nitrophenyl-containing compounds are utilized as substrates in enzyme assays, where the cleavage of the nitrophenyl group leads to the formation of 4-nitrophenol, a colored compound that can be easily quantified. chemicalbridge.co.uk Furthermore, the nitro group is a key feature in a number of therapeutic agents, contributing to their pharmacological effects. mdpi.commdpi.com The metabolic reduction of the nitro group can lead to reactive intermediates that may exhibit cytotoxic or antimicrobial properties. mdpi.comresearchgate.net The presence of the 4-nitrophenyl group in 3-(4-Nitrophenyl)-2-oxopropanoic acid is therefore expected to profoundly influence its chemical and biological properties, making it a compound of interest for further investigation.
Physicochemical and Spectroscopic Data
Detailed experimental physicochemical and spectroscopic data for this compound are not widely available in peer-reviewed literature. However, based on its chemical structure, certain properties can be predicted or inferred from publicly accessible chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38335-24-9 | |
| Molecular Formula | C₉H₇NO₅ | |
| Molecular Weight | 209.16 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in water (2.7 g/L at 25 °C) | |
| pKa (predicted) | 2.27 ± 0.54 | |
| XLogP3-AA | 1.3 | |
| Topological Polar Surface Area | 100 Ų |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Infrared (IR) Spectroscopy | Data not available |
| Mass Spectrometry | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGYFQSAFKLMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282912 | |
| Record name | p-Nitrophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38335-24-9 | |
| Record name | 4-Nitro-α-oxobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38335-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28690 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038335249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38335-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Nitrophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 3 4 Nitrophenyl 2 Oxopropanoic Acid
Nucleophilic Reactivity of the Alpha-Keto Moiety
The alpha-keto moiety is a central feature of 3-(4-Nitrophenyl)-2-oxopropanoic acid's reactivity profile. The carbonyl carbon of the keto group is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. libretexts.org This electrophilicity is further enhanced by the presence of the adjacent electron-withdrawing 4-nitrophenyl group, which makes the carbonyl carbon a prime target for nucleophilic attack. libretexts.org
The general mechanism for nucleophilic addition to the alpha-keto group involves the attack of a nucleophile on the carbonyl carbon. This leads to the breaking of the pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. This reaction is fundamental to the chemistry of all aldehydes and ketones. youtube.com
The reactivity of the alpha-keto group can be summarized in the following table:
| Reaction Type | Nucleophile | Intermediate | Final Product |
| Nucleophilic Addition | Negatively charged (:Nu⁻) or Neutral (:Nu-H) | Tetrahedral Alkoxide | Alcohol (after protonation) |
This interactive table summarizes the general nucleophilic addition pathway.
Reactions with both negatively charged nucleophiles (like hydride or organometallic reagents) and neutral nucleophiles (like water, alcohols, or amines) are possible. libretexts.orgmasterorganicchemistry.com For neutral nucleophiles, the reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weaker nucleophile. quizlet.com
Transformations Involving the Nitrophenyl Group
The 4-nitrophenyl group is not merely a passive substituent; it actively participates in and influences the molecule's chemical and biological transformations.
The nitro group is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds in biological systems. researchgate.netnih.gov While specific studies on this compound are limited, the metabolic fate of similar compounds suggests a stepwise reduction process. This pathway is typically mediated by enzymes like nitroreductases found in liver microsomes and other tissues. nih.gov
The reduction proceeds through highly reactive intermediates, including the nitrosoaromatic and hydroxylamine (B1172632) species, before ultimately yielding the corresponding amino group. researchgate.net This reductive pathway is significant as the intermediates can be involved in toxicological and carcinogenic effects associated with some nitroaromatic compounds. nih.gov
Proposed Reductive Pathway:
Nitro (NO₂) → Nitroso (NO)
Nitroso (NO) → Hydroxylamine (NHOH)
Hydroxylamine (NHOH) → Amine (NH₂)
The nitrophenyl group can react directly with thiol-containing molecules, such as glutathione (B108866) or cysteine residues in proteins. One notable transformation is the direct coupling of nitroarenes with thiols to form sulfonamides, a reaction that can be initiated by photoexcitation. chemistryviews.org In this process, oxygen atoms are transferred from the nitro group to the sulfur atom of the thiol. chemistryviews.org
Furthermore, nitroaromatic compounds can interact with thiols through Michael addition reactions if a conjugated system is present. nih.govnih.gov Although this compound itself is not a nitroalkene, its metabolic intermediates or derivatives could potentially undergo such reactions. The reactivity of thiols is generally dependent on the nucleophilicity of the thiolate anion (RS⁻), which is the active species in these additions. nih.gov
| Reactant | Reaction Type | Product | Significance |
| Nitroaromatic Group | Reductive Metabolism | Aminoaromatic Compound | Detoxification or bioactivation |
| Nitroaromatic Group + Thiol | Photo-induced Coupling | Sulfonamide | Covalent modification |
This interactive table outlines key transformations of the nitrophenyl group.
Decarboxylation Pathways and Related Intermediates
As an alpha-keto acid, this compound is prone to decarboxylation, the loss of its carboxyl group as carbon dioxide (CO₂). This reaction is a characteristic feature of molecules containing a carbonyl group beta to a carboxylic acid, although for alpha-keto acids, the mechanism is distinct.
Studies on analogous compounds like pyruvic acid show that decarboxylation can be induced by oxidizing agents such as hydrogen peroxide. nih.gov The mechanism in the presence of H₂O₂ involves the nucleophilic attack of the peroxide species on the alpha-keto carbon, forming a tetrahedral intermediate. This intermediate then undergoes a rearrangement that facilitates the elimination of CO₂ and water, yielding an acetate (B1210297) derivative. nih.gov The rate of this reaction is pH-dependent, with a change in the rate-determining step observed as pH increases. nih.gov
Other potential pathways include photodecarboxylation, where UV light can trigger the reaction through excited-state intermediates. osti.gov The stability of the carbanion intermediate formed upon decarboxylation is a key factor influencing the reaction rate. The electron-withdrawing nature of the 4-nitrophenyl group would be expected to stabilize such an intermediate, potentially facilitating the decarboxylation process compared to unsubstituted phenylpyruvic acid.
Enzymatic-like Chemical Conversions of Alpha-Keto Acids
Alpha-keto acids are central intermediates in metabolism and can undergo various enzymatic conversions. Phenylpyruvic acid, the non-nitrated analog of the title compound, is a well-studied substrate for enzymes that catalyze its conversion to phenylalanine (via transamination) or phenyllactic acid (via reduction). nih.govgoogle.com It is plausible that this compound could serve as a substrate for similar enzymes, leading to the formation of 4-nitrophenylalanine or 3-(4-nitrophenyl)lactic acid.
Divalent metal cations, including manganese (Mn²⁺), can catalyze the non-enzymatic conversion of alpha-keto acids. For instance, the decarboxylation of oxaloacetic acid, another alpha-keto acid, is influenced by the presence of metal ions like Mn²⁺. researchgate.net
Formation of Aldehydes and Other Flavor Compounds from Alpha-Keto Acids
Alpha-keto acids, such as this compound, are significant precursors in chemical pathways that generate aldehydes and other volatile compounds, some of which contribute to the flavor profiles of foods. The primary mechanism for the conversion of α-amino acids into aldehydes is the Strecker degradation, a reaction of significant importance in food chemistry. wikipedia.orgfuturelearn.com In this process, α-amino acids react with dicarbonyl compounds, leading to the formation of an aldehyde, ammonia (B1221849), and carbon dioxide. futurelearn.com
Alpha-keto acids are key intermediates in the degradation of amino acids. agriculturejournals.cz For instance, the degradation of aspartic acid can lead to the formation of 3-oxopropionic acid (a malonic semialdehyde), which is unstable and can subsequently be decarboxylated to produce acetaldehyde. agriculturejournals.cz Similarly, the degradation of glutamic acid yields 4-oxobutyric acid (a succinic semialdehyde). agriculturejournals.cz
The decarboxylation of α-keto acids is a critical step in these transformations. This compound, being a 3-oxo carboxylic acid, can undergo decarboxylation, particularly under oxidative conditions, to yield aldehydes. youtube.comorganic-chemistry.org This process is analogous to the degradation observed for other amino acids like tyrosine, which upon oxidation yields 4-hydroxyphenylacetaldehyde (the Strecker aldehyde) and its lower homologue, 4-hydroxybenzaldehyde. researchgate.net
Based on these analogous reactions, the degradation of this compound is expected to produce 4-nitrophenylacetaldehyde through decarboxylation. Further degradation or side reactions could potentially lead to the formation of other related aldehydes.
| Reactant | Anticipated Aldehyde Product | Potential By-product |
|---|---|---|
| This compound | 4-Nitrophenylacetaldehyde | 4-Nitrobenzaldehyde (B150856) |
Derivatization Reactions for Functionalization and New Chemical Entities
The chemical structure of this compound, featuring a carboxylic acid, a ketone, and an activated aromatic ring, makes it a versatile substrate for a variety of derivatization reactions. These transformations are crucial for synthesizing new chemical entities and for functionalizing the molecule for specific applications in medicinal and materials science. The reactivity of its functional groups allows for modifications such as esterification of the carboxyl group, reactions at the active methylene (B1212753) position, and cyclization to form complex heterocyclic systems. jmcs.org.mxresearchgate.net
Esterification Reactions
Esterification is a fundamental derivatization reaction for carboxylic acids. For this compound, the carboxylic acid group can be readily converted into a variety of esters. This is typically achieved through acid-catalyzed esterification (Fischer esterification) by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. jmcs.org.mxgoogle.com This reaction is a common strategy to modify the polarity and biological activity of the parent compound. A range of alcohols, from simple alkanols to more complex structures, can be employed to generate a library of ester derivatives. organic-chemistry.org
| Reactant Alcohol | Ester Product Name | Potential Catalyst |
|---|---|---|
| Methanol | Methyl 3-(4-nitrophenyl)-2-oxopropanoate | H₂SO₄ |
| Ethanol | Ethyl 3-(4-nitrophenyl)-2-oxopropanoate | H₂SO₄ |
| Propan-1-ol | Propyl 3-(4-nitrophenyl)-2-oxopropanoate | H₂SO₄ |
| Butan-1-ol | Butyl 3-(4-nitrophenyl)-2-oxopropanoate | H₂SO₄ |
Reactions with Diazonium Salts
The methylene group (α-carbon) in this compound, situated between the keto and carboxyl groups, is activated and thus susceptible to electrophilic attack. One important reaction involving this position is the coupling with diazonium salts. jmcs.org.mx This reaction, a type of Japp-Klingemann reaction, involves the treatment of the β-keto acid with a diazonium salt, typically under cooled, alkaline, or neutral conditions. jmcs.org.mx The electrophilic diazonium ion attacks the nucleophilic α-carbon, leading to the formation of a hydrazono derivative and the displacement of the carboxylic acid group. These resulting arylhydrazono compounds are highly colored and serve as valuable intermediates for the synthesis of other molecules, particularly heterocycles. libretexts.orgmasterorganicchemistry.com
| Diazonium Salt | Resulting Hydrazono Product | Reaction Conditions |
|---|---|---|
| Benzenediazonium chloride | 2-(4-Nitrophenyl)-2-(2-phenylhydrazono)ethan-1-one | 0-5 °C, aqueous solution |
| 4-Methylbenzenediazonium chloride | 2-(4-Nitrophenyl)-2-(2-(p-tolyl)hydrazono)ethan-1-one | 0-5 °C, aqueous solution |
| 4-Chlorobenzenediazonium chloride | 2-(2-(4-Chlorophenyl)hydrazono)-2-(4-nitrophenyl)ethan-1-one | 0-5 °C, aqueous solution |
Cyclization Reactions for Heterocyclic Systems
The polyfunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of a wide array of heterocyclic systems. rsc.org Heterocycles are a cornerstone of medicinal chemistry and materials science. amazonaws.comresearchgate.net
The α-keto acid moiety can react with binucleophiles to form various five- or six-membered rings. For example, condensation with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine can lead to isoxazoles, and reaction with ureas or thioureas can produce pyrimidine-based systems.
Furthermore, the derivatives of this compound can also undergo intramolecular or intermolecular cyclization reactions to form more complex heterocyclic structures. For instance, the arylhydrazono compounds formed from reactions with diazonium salts can be cyclized under acidic conditions to produce fused heterocyclic systems. jmcs.org.mx The presence of the nitro group also offers a handle for further transformations, such as reduction to an amino group, which can then participate in cyclization reactions to generate benzannulated heterocycles like quinolines or quinoxalines. nih.gov
| Reactant | Potential Heterocyclic System | General Reaction Type |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazole | Condensation/Cyclization |
| Hydroxylamine (H₂N-OH) | Isoxazole | Condensation/Cyclization |
| Urea (H₂N-CO-NH₂) | Pyrimidinone | Condensation/Cyclization |
| Arylhydrazono derivative (from 3.5.2) | Indolone or Cinnolinone systems | Intramolecular Cyclization (e.g., Fischer Indole (B1671886) Synthesis) |
Biochemical and Biological Research Applications of 3 4 Nitrophenyl 2 Oxopropanoic Acid
Enzyme Interactions and Substrate Specificity
Investigations into the interactions of 3-(4-Nitrophenyl)-2-oxopropanoic acid with enzymes, particularly its role as a substrate and its impact on enzyme kinetics, are crucial for understanding its potential biological effects.
Role as a Substrate for Alanine (B10760859) Transaminase
There is currently no specific scientific literature available that details the role of this compound as a substrate for alanine transaminase. Alanine transaminase (ALT), a key enzyme in amino acid metabolism, catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. While the substrate specificity of ALT has been studied for a variety of amino and keto acids, its activity with this compound has not been reported.
Investigations into Enzyme Kinetics and Mechanisms of Amino Acid Metabolism
Detailed kinetic studies of this compound with enzymes involved in amino acid metabolism have not been found in the existing body of scientific research. Such investigations would typically involve determining kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) to understand the efficiency and mechanism of the enzymatic reaction. Without these studies, the specific impact of this compound on the mechanisms of amino acid metabolism remains unknown.
Impact on Alpha-Ketoacid Dehydrogenase Complexes
The alpha-ketoacid dehydrogenase complexes are critical multi-enzyme complexes in cellular metabolism. Their inhibition can have significant physiological consequences.
Mechanism of Inhibition by Nitroaromatic Metabolites
While the inhibitory effects of some nitroaromatic compounds on various enzymes have been studied, there is no specific research available on the mechanism of inhibition of alpha-ketoacid dehydrogenase complexes by this compound. The general mechanism of action for related compounds often involves interaction with enzyme cofactors or active site residues, but specific details for this nitroaromatic metabolite are not available.
Transacetylation Processes in Enzyme Catalysis
Transacetylation is a key process in the catalytic cycle of alpha-ketoacid dehydrogenase complexes, involving the transfer of an acetyl group. The influence of this compound on this specific step of enzyme catalysis has not been investigated or reported in scientific literature.
Metabolic Pathway Interrogation in Biological Systems
The use of specific compounds to probe and understand metabolic pathways is a common technique in biochemical research. However, there is no evidence in the available literature to suggest that this compound has been utilized for the interrogation of metabolic pathways in biological systems.
Utility in the Synthesis of Biologically Active Compounds
As a Key Intermediate in Pharmaceutical Agent Synthesis
In the field of pharmaceutical development, intermediates are the chemical precursors essential for the synthesis of Active Pharmaceutical Ingredients (APIs). mdpi.com These compounds undergo a series of chemical reactions to be converted into the final complex drug substance. The purity and quality of these intermediates are critical as they directly impact the efficacy and safety of the resulting API. This compound functions as such a key intermediate.
Its structural features make it particularly useful:
The α-keto acid moiety is highly reactive and can participate in various condensation and cyclization reactions, which are fundamental steps in building the heterocyclic ring systems common in many drugs.
The nitrophenyl group can be chemically modified. For instance, the nitro group can be reduced to an amine, which can then be further functionalized, allowing for the creation of a diverse library of derivative compounds from a single starting material. This strategy is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. The nitro group itself is a feature in several approved drugs, such as the antiandrogen flutamide (B1673489) and the antiparkinson agent entacapone. researchgate.net
By providing a foundational scaffold, this compound streamlines the production of complex pharmaceutical molecules, enabling more efficient and precise manufacturing pathways for new therapeutic agents. wikipedia.orgrsc.org
Derivation of Compounds with Potential Anticancer Activity
The search for novel anticancer agents is a major focus of biomedical research. This compound has been successfully employed as a starting material for the synthesis of new compounds with promising cytostatic and antimitotic properties.
In one significant study, the compound was used to synthesize a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones. wikipedia.org The core of this synthesis involves the Knoevenagel condensation of this compound (or its derivatives) with a thiazolidinone ring system. This reaction attaches the "3-(4-nitrophenyl)-2-propenylidene" fragment, derived from the keto acid, to the heterocyclic core.
Subsequent screening of these novel hybrid molecules against a panel of human cancer cell lines identified a particularly potent derivative: 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (compound 2h) . wikipedia.org This compound demonstrated the highest level of antimitotic activity, showing significant growth inhibition across various cancer types. wikipedia.org The study underscored the critical role of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent in achieving high levels of cytotoxicity against cancer cells. wikipedia.org Furthermore, the most promising compounds were found to have low toxicity toward normal human blood lymphocytes, indicating a favorable therapeutic range. wikipedia.org
The research findings for the lead compound are detailed in the table below.
| Cancer Type | Cell Line | GI₅₀ (μM) | TGI (μM) |
|---|---|---|---|
| Leukemia | MOLT-4 | 1.57 | 13.3 |
| Leukemia | SR | 1.57 | 13.3 |
| Colon Cancer | SW-620 | 1.57 | 13.3 |
| CNS Cancer | SF-539 | 1.57 | 13.3 |
| Melanoma | SK-MEL-5 | 1.57 | 13.3 |
| Gastric Cancer | AGS | 1.57 | 13.3 |
| Human Colon Cancer | DLD-1 | 1.57 | 13.3 |
| Breast Cancer | MCF-7 | 1.57 | 13.3 |
| Breast Cancer | MDA-MB-231 | 1.57 | 13.3 |
Table 1. Anticancer activity of compound 2h, derived from this compound, against various human cancer cell lines. Data sourced from research findings. wikipedia.org GI₅₀ represents the concentration for 50% growth inhibition, while TGI represents the concentration for total growth inhibition.
Development of Quinolone Derivatives with Antimicrobial and Anticancer Research Relevance
Quinolone derivatives are a major class of synthetic heterocyclic compounds renowned for their broad-spectrum antibacterial activity. nih.govnih.gov More recently, research has also highlighted their potential as anticancer agents. wikipedia.org The core structure, a 4-oxo-1,4-dihydroquinoline, is a privileged scaffold in medicinal chemistry. The mechanism of action for antibacterial quinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov
This compound is a valuable precursor for the synthesis of novel quinolone derivatives due to its chemical structure. It can be utilized in established synthetic methodologies for creating the quinoline (B57606) core, such as the Friedländer synthesis. wikipedia.orgorganicreactions.orgorganic-chemistry.org The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). mdpi.comorganic-chemistry.org
In this context, this compound provides the necessary reactive α-methylene component. Its reaction with a 2-aminobenzaldehyde (B1207257) or 2-aminoketone would proceed via an initial condensation followed by a cyclodehydration step to form the quinoline ring system. This specific pathway would yield a quinoline substituted at the 2-position with the 4-nitrophenyl group and at the 3-position with a carboxylic acid group. The resulting quinoline-3-carboxylic acid framework is a hallmark of many potent fluoroquinolone antibiotics.
Analytical Methodologies and Spectroscopic Characterization in Research of 3 4 Nitrophenyl 2 Oxopropanoic Acid
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and purification of 3-(4-Nitrophenyl)-2-oxopropanoic acid from complex matrices. Due to the polar nature of α-keto acids, derivatization is often employed to enhance chromatographic retention and resolution, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).
Research Findings:
High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a primary tool for the analysis of α-keto acids. researchgate.netregionh.dk For compounds like this compound, direct analysis can be challenging due to poor retention on standard C18 columns. To overcome this, pre-column derivatization is a common strategy. Reagents that target the carbonyl group (ketone) are frequently used.
One effective derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH). This reagent reacts with the keto group to form a stable 3-nitrophenylhydrazone derivative. nih.govresearchgate.net This derivatization serves multiple purposes:
It increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.
The nitrophenyl moiety acts as a strong chromophore, enhancing detection by UV-Vis detectors.
It improves ionization efficiency for mass spectrometric analysis. nih.gov
Another approach involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO), which also targets the keto functional group and significantly improves the analytical characteristics for LC-MS/MS analysis. researchgate.net Gas chromatography (GC) is less commonly used for direct analysis due to the low volatility of the acid, but can be employed after derivatization of both the carboxylic acid and keto groups. nih.govresearchgate.net
| Technique | Derivatization Reagent Example | Purpose of Derivatization | Detection Method |
|---|---|---|---|
| RP-HPLC | 3-Nitrophenylhydrazine (3-NPH) | Increase hydrophobicity, add UV chromophore, improve ionization | UV-Vis, MS |
| LC-MS/MS | O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) | Improve chromatographic retention and MS sensitivity | MS/MS |
| GC-MS | Silylation reagents (e.g., BSTFA) | Increase volatility and thermal stability | MS |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the sensitive detection and reliable quantification of this compound. When coupled with liquid chromatography (LC-MS/MS), it provides high selectivity and sensitivity, making it ideal for analyzing biological samples where the compound may be present at low concentrations. regionh.dknih.gov
Research Findings:
In LC-MS/MS analysis, derivatized this compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The analysis often proceeds in negative ion mode, which is effective for carboxylic acids. nih.gov Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification. In MRM, a specific precursor ion (the molecular ion of the derivatized analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the sample matrix and enhances sensitivity. mdpi.com
For instance, when derivatized with 3-nitrophenylhydrazine, the resulting hydrazone can be monitored by selecting its deprotonated molecule [M-H]⁻ as the precursor ion. Subsequent fragmentation would yield characteristic product ions that can be used for quantification and confirmation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification. nih.gov
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Ionization Technique | Electrospray Ionization (ESI) | Suitable for polar, thermally labile molecules. Often used in negative ion mode for acids. |
| Mass Analyzer | Triple Quadrupole (QqQ) | Ideal for quantitative studies using Multiple Reaction Monitoring (MRM). nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com |
| Derivatization | Required for improved ionization efficiency and fragmentation control. | Reagents like 3-NPH or PFBO provide stable derivatives with predictable fragmentation patterns. researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Research Findings:
The ¹H NMR spectrum of this compound (also known as p-Nitrophenylpyruvic acid) provides key structural information. chemicalbook.com The aromatic protons on the para-substituted nitrophenyl ring typically appear as two distinct doublets in the downfield region (around 7.5-8.5 ppm), characteristic of an A₂B₂ spin system. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group would appear as a singlet further upfield. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ketone (typically >190 ppm), the carbonyl carbon of the carboxylic acid (~160-170 ppm), the aromatic carbons (with quaternary carbons deshielded by the nitro group), and the methylene carbon. rsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons for unambiguous assignment of all signals.
| Atom | Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | ~8.2 (doublet, 2H), ~7.5 (doublet, 2H) | Protons ortho to NO₂ are more deshielded. |
| Methylene Protons (-CH₂-) | ¹H | ~4.0 - 4.5 (singlet, 2H) | Positioned between two electron-withdrawing groups. |
| Carboxylic Acid Proton (-COOH) | ¹H | >10 (broad singlet, 1H) | Often broad and exchangeable. |
| Keto Carbonyl (C=O) | ¹³C | >190 | Characteristic of α-keto acids. |
| Carboxylic Acid Carbonyl (COOH) | ¹³C | ~160 - 170 | Typical range for a carboxylic acid. |
| Aromatic Carbons | ¹³C | ~120 - 150 | Four distinct signals expected for the p-substituted ring. |
| Methylene Carbon (-CH₂-) | ¹³C | ~40 - 50 | Aliphatic carbon signal. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will display characteristic absorption bands corresponding to the nitro, carbonyl (ketone and carboxylic acid), and hydroxyl groups, as well as the aromatic ring.
Research Findings:
The IR spectrum of this compound is expected to show several strong, diagnostic absorption bands:
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.orgpressbooks.pub
C=O Stretch: Two distinct carbonyl stretching bands should be visible. The ketone C=O stretch typically appears around 1715-1730 cm⁻¹. The carboxylic acid C=O stretch is expected at a slightly lower wavenumber, around 1690-1710 cm⁻¹, due to conjugation and hydrogen bonding. udel.eduvscht.cz
NO₂ Stretch: The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1540 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹. researchgate.netresearchgate.net
C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be seen just below 3000 cm⁻¹. vscht.cz
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Ketone | C=O Stretch | 1715 - 1730 | Strong |
| Carboxylic Acid | C=O Stretch | 1690 - 1710 | Strong |
| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1540 | Strong |
| Nitro Group | Symmetric NO₂ Stretch | 1330 - 1360 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
Development of Chemoselective Probes for Metabolome Analysis
Chemoselective probes are molecules designed to react specifically with a particular functional group, enabling the targeted enrichment and analysis of a class of compounds from a complex biological mixture. For metabolome analysis involving α-keto acids like this compound, probes targeting the ketone functionality are particularly valuable.
Research Findings:
The development of chemoselective probes for α-keto acids leverages the unique reactivity of the carbonyl group. Hydrazine- and hydroxylamine-based reagents are commonly used for this purpose as they react chemoselectively with aldehydes and ketones to form stable hydrazones and oximes, respectively. thermofisher.com
For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic reagent that reacts with carbonyl compounds to form colored dinitrophenylhydrazone derivatives, which can be detected spectrophotometrically. researchgate.net In the context of modern metabolomics, probes can be designed with additional features, such as a biotin (B1667282) tag for affinity purification or a fluorescent tag for sensitive detection.
A general strategy for metabolome analysis involves:
Tagging: A chemoselective probe containing a reporter group (e.g., biotin) is added to a biological lysate to react with the target metabolites (e.g., α-keto acids).
Enrichment: The tagged metabolites are captured and enriched using affinity chromatography (e.g., streptavidin beads for biotin-tagged molecules).
Release and Analysis: The captured metabolites are cleaved from the probe and analyzed by LC-MS.
This approach allows for the selective analysis of low-abundance metabolites by removing them from the complex background of the metabolome, thereby increasing the sensitivity and coverage of the analysis. researchgate.net Probes based on this principle can be applied to study changes in the levels of this compound and other α-keto acids in various biological contexts.
Computational and Theoretical Chemistry Studies of 3 4 Nitrophenyl 2 Oxopropanoic Acid
Molecular Modeling of Reaction Pathways and Selectivity
There is a lack of specific studies on the molecular modeling of reaction pathways and selectivity for 3-(4-Nitrophenyl)-2-oxopropanoic acid. In broader contexts, molecular modeling is used to map out the energetic landscape of a chemical reaction. This involves identifying transition states, intermediates, and products, and calculating their relative energies to determine the most likely reaction pathway. For organocatalytic reactions, this approach can reveal the origins of stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound have not been prominently reported. Such calculations, often employing Density Functional Theory (DFT), would provide crucial information about the molecule's properties. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are fundamental to understanding the molecule's reactivity, including its nucleophilic and electrophilic sites.
Theoretical Studies on Transition States in Organocatalytic Reactions
Theoretical studies specifically investigating the transition states in organocatalytic reactions involving this compound are not available. This type of research is critical for understanding how organocatalysts activate substrates and control the stereochemical outcome of a reaction. By modeling the transition state structures, researchers can identify the key non-covalent interactions between the catalyst and the substrate that are responsible for lowering the activation energy and directing the reaction towards a specific product. While the principles of organocatalysis are well-established, their specific application to this compound remains an unexplored area in computational chemistry literature. nih.gov
Advanced Research Directions and Future Perspectives for 3 4 Nitrophenyl 2 Oxopropanoic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While classical methods for the synthesis of α-keto acids are established, future research will likely focus on developing more sophisticated and sustainable synthetic routes to 3-(4-Nitrophenyl)-2-oxopropanoic acid. The goal is to enhance yield, reduce waste, and improve selectivity.
Key research avenues include:
Catalytic C-H Functionalization: Direct functionalization of more accessible precursors could provide a highly efficient route, minimizing the need for pre-functionalized starting materials and protecting groups.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be hazardous on a large scale.
Biocatalysis: The use of enzymes could offer unparalleled stereoselectivity, yielding specific enantiomers of related chiral molecules derived from the keto acid. This is particularly relevant as many biological interactions are stereospecific.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Catalytic C-H Functionalization | Atom economy, reduced steps | Catalyst development, regioselectivity |
| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial equipment setup costs |
| Biocatalysis | High stereoselectivity, mild conditions | Enzyme stability, substrate scope |
Exploration of its Role as a Versatile Synthon for Complex Molecular Architectures
In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting reagent. wikipedia.org The term has evolved to also mean a synthetic building block. wikipedia.org this compound is an excellent candidate for exploration as a versatile synthon due to its multiple reactive sites.
Future research should explore its utility in constructing complex molecules, particularly heterocyclic scaffolds which are prevalent in pharmaceuticals. researchgate.net
Multi-component Reactions: The α-keto acid functionality is well-suited for reactions involving multiple components to rapidly build molecular complexity. For instance, it could react with amines and isocyanides in Passerini or Ugi-type reactions.
Synthesis of Heterocycles: The keto and acid groups can be used to construct a variety of five- and six-membered rings. For example, condensation with hydrazines or hydroxylamines could yield pyridazinones or oxazinones, respectively. Research into the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from related starting materials highlights the potential for this compound in similar cyclization reactions. openmedicinalchemistryjournal.comresearchgate.net
Precursor to Chiral Amino Acids: Reduction of the keto group and subsequent reductive amination could provide a pathway to novel, non-proteinogenic amino acids containing a 4-nitrophenyl group.
Deepening Mechanistic Understanding of its Biochemical Interactions
The nitroaromatic structure of this compound suggests it may undergo specific biochemical transformations and interactions within biological systems. The nitro group can be enzymatically reduced to form nitroso and hydroxylamine (B1172632) intermediates, which can interact with various biomolecules. nih.gov
Future investigations should focus on:
Enzyme Inhibition Studies: As an α-keto acid, it is a structural analog of key metabolic intermediates like pyruvate (B1213749) and α-ketoglutarate. This suggests it could act as a competitive inhibitor for enzymes that utilize these substrates, such as dehydrogenases and transaminases.
Metabolic Fate Analysis: Studies using microbial or cellular systems can elucidate how the compound is metabolized. nih.gov Specifically, understanding the reduction of the nitro group is crucial, as the resulting metabolites (e.g., 3-(4-aminophenyl)-2-oxopropanoic acid) would have drastically different chemical and biological properties. The reduction of a nitro group is often a key step in the mechanism of action for certain nitro compounds. nih.gov
Interaction with Redox Pathways: The nitro group can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). Understanding this process is vital to characterizing its full biological activity profile.
Design and Synthesis of Advanced Probes for Biological Research
Chemical probes are essential tools for identifying the molecular targets of biologically active compounds and interrogating cellular pathways. nih.gov this compound can serve as a scaffold for the design and synthesis of such probes.
A general strategy for probe development involves three key components: the core active molecule, a linker, and a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.gov
Table 2: Proposed Design for a this compound-Based Chemical Probe
| Component | Function | Potential Implementation |
|---|---|---|
| Recognition Element | Binds to cellular target(s) | The this compound core structure |
| Linker | Covalently attaches the core to the reporter tag without disrupting binding | An inert, flexible chain (e.g., polyethylene (B3416737) glycol) attached via the carboxylic acid group |
| Reporter Tag | Enables detection and/or isolation of the probe-target complex | Biotin (for streptavidin-based pulldowns) or a fluorescent dye (e.g., fluorescein) |
Future work would involve synthesizing these probes and using them in cell lysates or living cells to pull down and identify binding partners via techniques like mass spectrometry. This would provide direct insight into its mechanism of action.
Application in Chemical Biology for Understanding Metabolic Processes
By acting as a metabolic modulator, this compound could be a valuable tool for studying cellular metabolism. The introduction of a small molecule that perturbs a specific metabolic node can reveal new insights into pathway regulation and connectivity. nih.gov
Promising applications in this area include:
Probing Amino Acid Metabolism: Due to its structural similarity to α-keto acids derived from amino acids (e.g., phenylpyruvic acid), it could be used to study the enzymes and transporters involved in amino acid biosynthesis and catabolism.
Nutrient-Limitation Studies: The effects of a metabolic inhibitor can be more pronounced under specific nutrient-limited conditions. nih.gov Applying this compound to bacteria grown in minimal media could uncover novel antibacterial mechanisms or metabolic dependencies.
Metabolite Rescue Screening: If the compound inhibits cell growth, a screening approach using a library of metabolites can be employed to identify which specific nutrient(s) rescue the phenotype. nih.gov This provides strong evidence for the metabolic pathway being targeted. For example, if the addition of a particular amino acid restores growth, it would suggest the compound interferes with that amino acid's synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-nitrophenyl)-2-oxopropanoic acid, and how can purity be validated?
The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions using 4-nitrophenylacetic acid derivatives. A common method involves reacting 4-nitrophenylacetic acid with oxalyl chloride to form the acyl chloride intermediate, followed by hydrolysis to yield the target compound . Purity validation employs HPLC (≥95.0% purity) and spectroscopic techniques (NMR, IR) to confirm structural integrity. Melting point analysis (2-8°C storage recommended) is also critical for assessing stability .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?
Key properties include a molecular weight of 209.16 g/mol (CHNO), a melting point range of 167–170°C (similar to analogs), and sensitivity to light/moisture . Storage at 2–8°C in inert atmospheres is advised to prevent degradation. The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution or reduction reactions .
Q. How is this compound utilized as a precursor in organic synthesis?
It serves as a building block for nitroaromatic derivatives. For example, reduction of the nitro group yields 3-(4-aminophenyl)-2-oxopropanoic acid, which is valuable in pharmaceutical intermediates . The α-keto acid moiety enables condensation reactions to form heterocycles like oxazoles or thiazoles, useful in medicinal chemistry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Q. What safety precautions are necessary when handling this compound?
While specific hazard data is limited for this compound, analogs with nitro groups are often irritants and require PPE (gloves, goggles). Work in fume hoods to avoid inhalation, and dispose of waste via approved protocols for nitroaromatics .
Advanced Research Questions
Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity in enzymatic systems?
The electron-withdrawing nitro group increases electrophilicity, making the α-keto acid moiety susceptible to decarboxylation or transamination. In enzymatic studies, this reactivity is exploited to probe substrate specificity in oxidoreductases or aminotransferases. For example, BacB-catalyzed isomerization of similar α-keto acids highlights enzymatic control over reaction pathways .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85%) arise from varying reaction conditions (solvent polarity, temperature). Optimizing Friedel-Crafts acylation in dichloromethane at 0°C improves yields by minimizing side reactions. Kinetic studies using inline IR or HPLC monitoring can identify optimal reaction termination points .
Q. What advanced strategies enable selective functionalization of the α-keto acid group without affecting the nitro group?
- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect the α-keto acid during nitro group modifications.
- Enzymatic Catalysis : Lipases or esterases selectively esterify the carboxylic acid, leaving the nitro group intact .
- Photoredox Catalysis : Visible-light-mediated reactions can modify the α-keto group while preserving the nitroaromatic ring .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (AutoDock, Schrödinger) and DFT calculations model interactions with enzymes like tyrosine hydroxylase. The nitro group’s electron-withdrawing effect stabilizes charge-transfer complexes, enhancing binding affinity in active sites. Validation via mutagenesis studies (e.g., replacing nitro with methoxy groups) confirms computational predictions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for pharmacological studies?
Racemization at the α-keto position occurs under basic conditions. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
